Potassium trifluoro1s2s-2-isopropylcyclohexylborate
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Overview
Description
Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally require a controlled environment to ensure the purity and stability of the product.
Industrial Production Methods
Industrial production of potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity required for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: This compound is particularly known for its role in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The reactions are typically carried out under mild conditions, which contribute to the compound’s versatility .
Major Products Formed
The major products formed from reactions involving potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate depend on the specific reaction type. In Suzuki–Miyaura cross-coupling reactions, for example, the products are often biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki–Miyaura cross-coupling reactions, for example, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved are specific to the type of reaction and the desired products.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate stands out due to its unique structural features, which impart specific reactivity and stability. Compared to other potassium trifluoroborates, it offers enhanced performance in certain reactions, particularly in the formation of complex organic molecules .
Properties
Molecular Formula |
C9H17BF3K |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
potassium;trifluoro-[(1S,2S)-2-propan-2-ylcyclohexyl]boranuide |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1/t8-,9+;/m1./s1 |
InChI Key |
NEVPKBMQZYBSQS-RJUBDTSPSA-N |
Isomeric SMILES |
[B-]([C@H]1CCCC[C@@H]1C(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CCCCC1C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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